meso-Tetra(o-dichlorophenyl) porphine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra(o-dichlorophenyl) porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions. One common method is the Adler-Longo synthesis, which involves the reaction of pyrrole with 2,6-dichlorobenzaldehyde in the presence of an acid catalyst . The reaction is usually carried out at elevated temperatures to facilitate the formation of the porphyrin macrocycle.
Industrial Production Methods: This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: meso-Tetra(o-dichlorophenyl) porphine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the porphyrin to its corresponding reduced forms, such as dihydroporphyrins.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms on the phenyl rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxone and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxochromium(V) porphyrins.
Reduction: Dihydroporphyrins.
Substitution: Various substituted porphyrins depending on the nucleophile used.
Scientific Research Applications
meso-Tetra(o-dichlorophenyl) porphine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of meso-Tetra(o-dichlorophenyl) porphine involves its ability to generate reactive oxygen species (ROS) such as singlet oxygen and superoxide ions upon exposure to light . These ROS can induce oxidative damage to cellular components, making the compound useful in photodynamic therapy for cancer treatment . The molecular targets include cellular membranes, proteins, and nucleic acids, leading to cell death through apoptosis or necrosis .
Comparison with Similar Compounds
meso-Tetraphenylporphine: Lacks the chlorine substituents on the phenyl rings, resulting in different photophysical properties.
meso-Tetrakis(pentafluorophenyl)porphine: Contains fluorine substituents, which significantly alter its electronic properties and reactivity.
meso-Tetra(4-carboxyphenyl)porphine: Contains carboxyl groups, making it more hydrophilic and suitable for biological applications.
Uniqueness: meso-Tetra(o-dichlorophenyl) porphine is unique due to the presence of chlorine atoms on the phenyl rings, which enhance its photophysical properties and make it particularly useful in applications requiring high oxidative potential .
Properties
IUPAC Name |
5,10,15,20-tetrakis(2,6-dichlorophenyl)-21,22-dihydroporphyrin |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H22Cl8N4/c45-21-5-1-6-22(46)37(21)41-29-13-15-31(53-29)42(38-23(47)7-2-8-24(38)48)33-17-19-35(55-33)44(40-27(51)11-4-12-28(40)52)36-20-18-34(56-36)43(32-16-14-30(41)54-32)39-25(49)9-3-10-26(39)50/h1-20,53-54H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKNIYQQLQPXMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=C(C=CC=C7Cl)Cl)C8=C(C=CC=C8Cl)Cl)C9=C(C=CC=C9Cl)Cl)N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H22Cl8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
890.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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